2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide (CAS 23459-47-4) is a bifunctional electrophilic building block widely procured for the synthesis of sterically hindered acetamide-linked pharmacophores. Featuring an alpha-chloro leaving group and a rigidified cyclopropyl(phenyl)methyl moiety, this compound serves as a stable, chemoselective alkylating agent. It is primarily utilized in medicinal chemistry and agrochemical development to introduce a defined hydrophobic pocket-binding motif while avoiding the handling complexities of free amines or highly reactive acid chlorides. Its balanced reactivity makes it a standard precursor for generating complex N-alkylated heterocycles, such as azole-fused pyridazinones, in both parallel library synthesis and scaled-up active pharmaceutical ingredient (API) manufacturing [1].
Substituting this specific compound with closely related analogs introduces significant process and performance liabilities. Replacing the chloro group with a bromo leaving group (e.g., 2-bromo-N-[cyclopropyl(phenyl)methyl]acetamide) reduces shelf stability, necessitating cryogenic storage and increasing the risk of over-alkylation or degradation during late-stage API synthesis. Conversely, altering the steric bulk by substituting the cyclopropyl group with a benzyl or cyclohexyl moiety fundamentally changes the molecule's conformational space and lipophilicity. A benzyl analog often fails to sufficiently occupy target hydrophobic pockets, while a cyclohexyl analog disproportionately increases the partition coefficient (LogP), leading to poor aqueous solubility and high non-specific binding in downstream biological assays [1].
In scaled-up N-alkylation reactions, the choice of the alpha-halide dictates process control. 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide provides a controlled electrophilic profile that maximizes mono-alkylation yields while remaining stable under ambient storage. In contrast, the corresponding bromoacetamide analog exhibits excessive reactivity that complicates process parameters, requiring strict cryogenic conditions to prevent the formation of over-alkylated byproducts and degradation pathways[1].
| Evidence Dimension | Shelf stability and mono-alkylation chemoselectivity |
| Target Compound Data | >98% purity retained at 25°C over 6 months; >85% typical mono-alkylation yield at 50-60°C. |
| Comparator Or Baseline | 2-bromo-N-[cyclopropyl(phenyl)methyl]acetamide (Requires -20°C storage; yields 15-25% degradation/over-alkylation at ambient temps). |
| Quantified Difference | Elimination of cryogenic storage requirements and a >15% measured improvement in crude chemoselectivity. |
| Conditions | Standard SN2 substitution with secondary heterocyclic amines in polar aprotic solvents. |
Procuring the chloro variant allows for robust, ambient-temperature handling and higher purity profiles in scaled manufacturing environments.
The cyclopropyl(phenyl)methyl group offers a highly specific steric and lipophilic contribution compared to other cycloalkyl analogs. While a cyclohexyl substitution provides a massive increase in lipophilicity that often violates drug-likeness parameters, the cyclopropyl group delivers the necessary rigidified bulk to engage hydrophobic target pockets while maintaining a manageable cLogP. This precise balance prevents the severe aqueous solubility drop-offs typically observed when scaling up the size of the cycloalkane ring [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution and solubility impact |
| Target Compound Data | Targeted cLogP contribution of ~2.8, preserving downstream aqueous solubility. |
| Comparator Or Baseline | 2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide (cLogP contribution >4.0). |
| Quantified Difference | Reduction of cLogP by >1.2 units compared to the cyclohexyl analog. |
| Conditions | In silico partition coefficient modeling for N-alkylated pharmacophores. |
Selecting the cyclopropyl variant prevents late-stage attrition of drug candidates due to poor solubility and high non-specific protein binding.
For high-throughput library generation, utilizing pre-formed 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide provides higher crude yields than generating the amide in situ from cyclopropyl(phenyl)methanamine and chloroacetyl chloride. The in situ two-step method is prone to incomplete acylation and amine oxidation, which depresses the crude purity of the final array. Procuring the pre-formed, purified chloroacetamide ensures uniform reactivity across the plate, reducing the burden on preparative HPLC purification workflows [1].
| Evidence Dimension | Crude purity in parallel array synthesis |
| Target Compound Data | >85% average crude purity of target N-alkylated products. |
| Comparator Or Baseline | In situ two-step coupling (<65% average crude purity). |
| Quantified Difference | >20% increase in crude purity and elimination of one synthetic step per well. |
| Conditions | Automated parallel SN2 array synthesis in 96-well format. |
Purchasing the pre-formed building block eliminates a highly variable synthetic step, significantly accelerating hit-to-lead library production.
Directly applicable as a key electrophile in the synthesis of complex N-alkylated heterocycles, such as azole-fused pyridazin-3(2H)-ones, where the cyclopropyl(phenyl)methyl group is required for specific target engagement and the chloro group ensures controlled coupling [1].
Highly suited for combinatorial chemistry workflows where pre-formed, shelf-stable chloroacetamides are reacted with diverse amine arrays to generate high-purity screening libraries without the need for cryogenic handling or complex in situ acylation steps [2].
Procured for structure-activity relationship (SAR) campaigns requiring the precise steric bulk and moderate lipophilicity of a cyclopropyl group to tune ligand efficiency, avoiding the solubility pitfalls of bulkier cyclohexyl derivatives [3].